Lipophilicity (LogP) Comparison: 6-Methyl vs. 4-Methyl Positional Isomer
6-Methylcyclohex-3-ene-1-carboxylic acid demonstrates a significantly higher lipophilicity (XLogP3-AA = 1.7) compared to its 4-methyl positional isomer, 4-methylcyclohex-3-ene-1-carboxylic acid (XLogP3-AA = 1.2) [1][2]. This 0.5 log unit difference translates to a theoretical increase in membrane permeability and distribution coefficient, which is critical for optimizing bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 4-Methylcyclohex-3-ene-1-carboxylic acid (CAS 4342-60-3): 1.2 |
| Quantified Difference | 0.5 log units (higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
The 0.5 log unit difference in XLogP3-AA indicates substantially higher lipophilicity, which can lead to better membrane permeability and oral absorption in drug development, making the 6-methyl isomer a more suitable candidate for CNS targets or other hydrophobic binding sites.
- [1] 6-Methylcyclohex-3-ene-1-carboxylic acid (CAS 5406-30-4) Chemical Profile. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/221278 View Source
- [2] 4-Methyl-3-cyclohexene-1-carboxylic Acid (CAS 4342-60-3) Chemical Profile. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/20350 View Source
